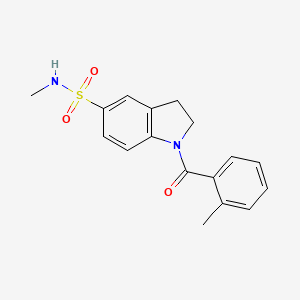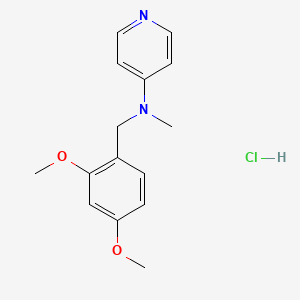
N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a dimethoxybenzyl group and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride typically involves the reaction of 2,4-dimethoxybenzyl chloride with N-methylpyridin-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxybenzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 2,4-Dimethoxybenzylamine
- N-(2,4-Dimethoxybenzyl)cyclopropanamine hydrochloride
- N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride stands out due to its unique combination of a pyridine ring and a dimethoxybenzyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-17(13-6-8-16-9-7-13)11-12-4-5-14(18-2)10-15(12)19-3;/h4-10H,11H2,1-3H3;1H |
InChIキー |
OUFYGXWLXXAMFB-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)C2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


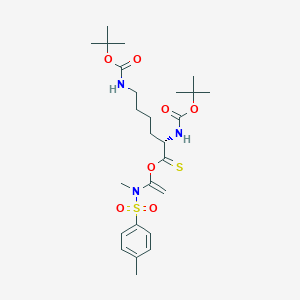
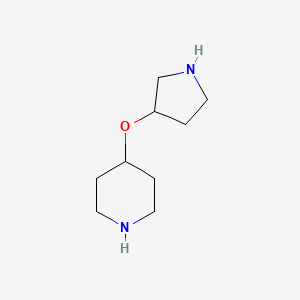
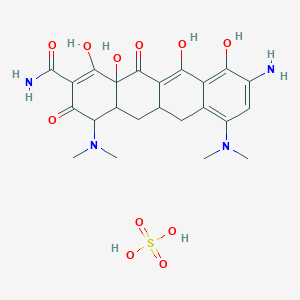
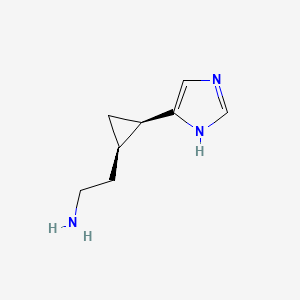
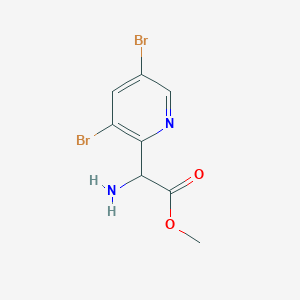

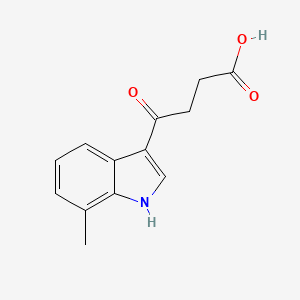

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
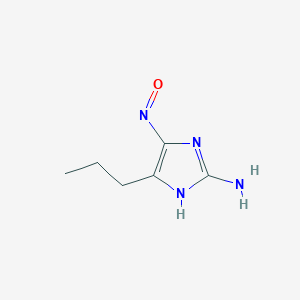
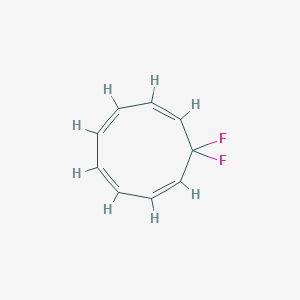
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
